1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenethyl)urea
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Description
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenethyl)urea is a useful research compound. Its molecular formula is C17H20ClN3O and its molecular weight is 317.82. The purity is usually 95%.
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Biological Activity
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenethyl)urea, a compound with notable structural characteristics, has been studied for its potential biological activities, particularly in the fields of cancer treatment and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an allosteric modulator of cannabinoid receptors, particularly CB1 receptors, which are implicated in several neuropharmacological processes including pain modulation and appetite regulation .
Anticancer Activity
Several studies have reported on the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
A549 | 12.0 | Inhibition of EGFR signaling |
HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
The compound has shown a significant reduction in cell viability in these cancer lines, indicating its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of key signaling pathways related to cell survival and proliferation.
Neuropharmacological Effects
In addition to its anticancer properties, this compound has been evaluated for its neuropharmacological effects. It has been found to attenuate drug-seeking behavior in animal models, suggesting potential applications in addiction therapy.
Case Study: Drug-Seeking Behavior in Rats
In a study involving rats trained to self-administer cocaine, administration of this compound resulted in a significant decrease in drug-seeking behavior compared to control groups. The study highlighted the compound's ability to modulate the endocannabinoid system, which plays a critical role in addiction pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the phenyl and dimethylamino groups significantly influence the biological activity of the compound. For instance:
- Substitution at the 4-position of the dimethylamino group enhances CB1 receptor affinity.
- Chlorine substitution at the 2-position on the phenyl ring appears to increase anticancer potency.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-21(2)14-9-7-13(8-10-14)11-12-19-17(22)20-16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDRXRJSLHPHTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.